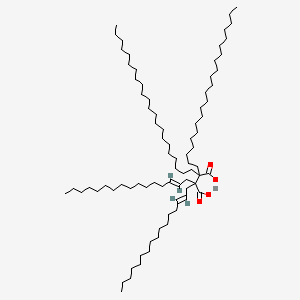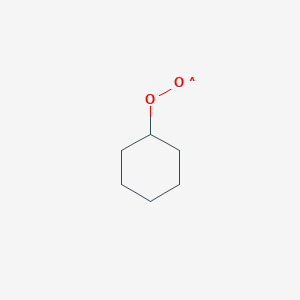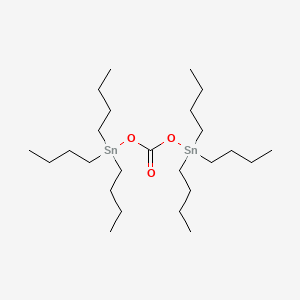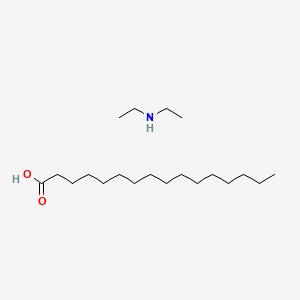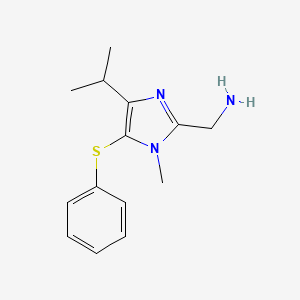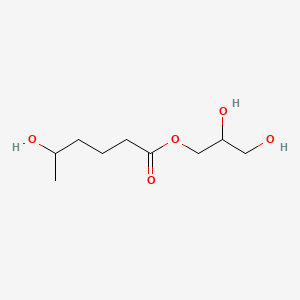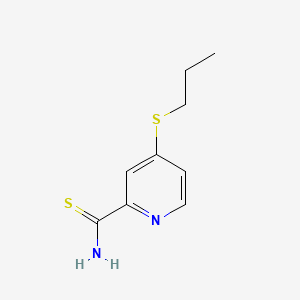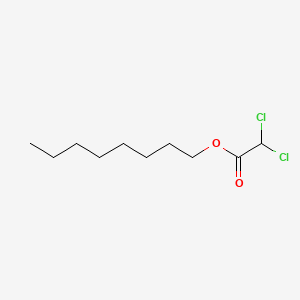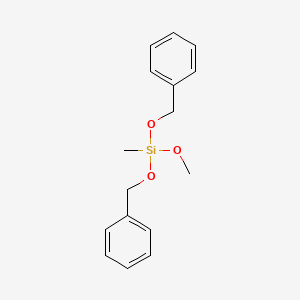
Methoxymethylbis(phenylmethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxymethylbis(phenylmethoxy)silane is an organosilicon compound with the molecular formula C16H20O3Si. It is characterized by the presence of methoxy and phenylmethoxy groups attached to a silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxymethylbis(phenylmethoxy)silane can be synthesized through the reaction of phenylmethanol with methoxymethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The process involves the substitution of the hydroxyl group in phenylmethanol with the methoxymethylsilane group, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methoxymethylbis(phenylmethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Hydroxyl-substituted silanes.
Substitution: Halogenated or alkylated silanes.
Applications De Recherche Scientifique
Methoxymethylbis(phenylmethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mécanisme D'action
The mechanism of action of methoxymethylbis(phenylmethoxy)silane involves its interaction with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in applications where strong adhesion and chemical resistance are required. The pathways involved include hydrolysis and condensation reactions, which result in the formation of siloxane networks.
Comparaison Avec Des Composés Similaires
Methoxymethylbis(phenylmethoxy)silane can be compared with other similar compounds, such as:
Dimethyldichlorosilane: Used in the production of polydimethylsiloxane (PDMS), but lacks the phenylmethoxy groups.
Trimethoxysilane: Contains three methoxy groups, but does not have the phenylmethoxy functionality.
Phenyltrimethoxysilane: Similar in structure but has three methoxy groups instead of the methoxymethyl group.
Uniqueness: this compound is unique due to the presence of both methoxy and phenylmethoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and chemical resistance.
Propriétés
Numéro CAS |
83817-73-6 |
|---|---|
Formule moléculaire |
C16H20O3Si |
Poids moléculaire |
288.41 g/mol |
Nom IUPAC |
methoxy-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C16H20O3Si/c1-17-20(2,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
RWYRWNJNMPCOJJ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


